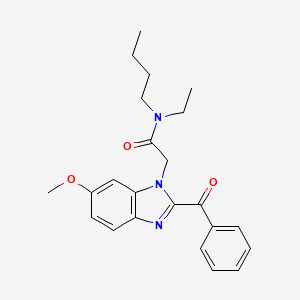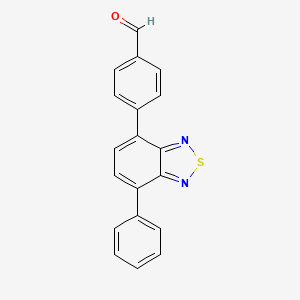
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is a chemical compound with the molecular formula C19H12N2OS. It is a derivative of benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with phenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzoic acid.
Reduction: 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is largely dependent on its application. In organic electronics, its role as an electron acceptor is crucial. The benzothiadiazole moiety acts as an electron-withdrawing group, which stabilizes the excited state and facilitates charge transfer processes. This property is essential for the efficient functioning of devices like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its strong electron-withdrawing properties and applications in organic electronics.
4,7-Dibromo-2,1,3-benzothiadiazole: A precursor used in the synthesis of various benzothiadiazole derivatives.
4-(4-Formylphenoxy)benzaldehyde:
Uniqueness
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is unique due to the presence of both the benzothiadiazole and benzaldehyde moieties. This combination imparts distinct electronic properties, making it a valuable compound for the development of advanced materials and electronic devices .
Properties
CAS No. |
830325-99-0 |
|---|---|
Molecular Formula |
C19H12N2OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(7-phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C19H12N2OS/c22-12-13-6-8-15(9-7-13)17-11-10-16(14-4-2-1-3-5-14)18-19(17)21-23-20-18/h1-12H |
InChI Key |
VFKFVPNLFGUPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
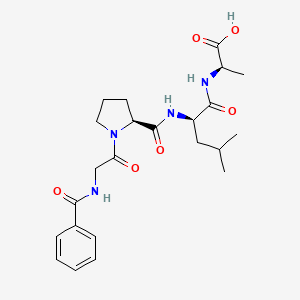
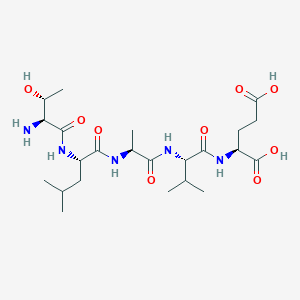
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
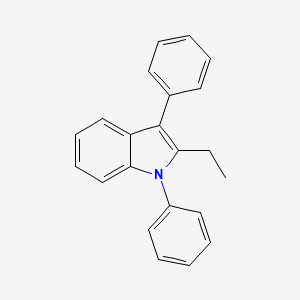
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
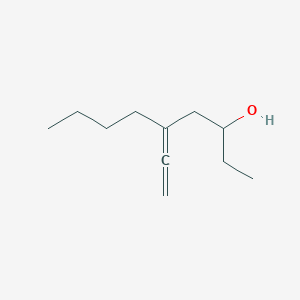
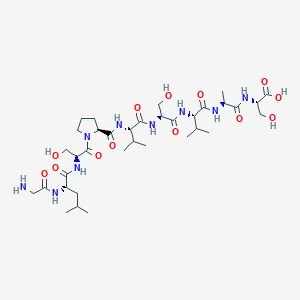
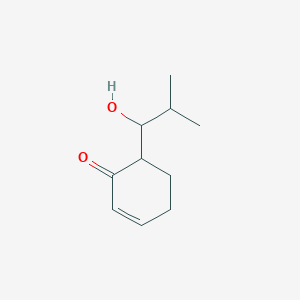
![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)
